GLP-1 Secretagogue Activity: Cyclohepta[b]indole Scaffold Delivers nM Potency Where Cyclopenta[b]indole Completely Fails
In a direct library-level comparison, the cyclohepta[b]indole derivative JWU-A021 stimulated glucagon-like peptide-1 (GLP-1) secretion in vitro with an EC₅₀ of approximately 200 nM via selective activation of the TRPA1 cation channel. In stark contrast, all B-series cyclopenta[b]indole analogs, prepared via an analogous (3+2) annulation strategy, were completely inactive in the same GLP-1 secretion and Ca²⁺ influx assays [1]. The qualitative difference—potent nanomolar activity versus no detectable activity—underscores the functional non-equivalence of the two scaffolds.
| Evidence Dimension | GLP-1 secretagogue potency (TRPA1 EC₅₀) |
|---|---|
| Target Compound Data | JWU-A021 (cyclohepta[b]indole) EC₅₀ ≈ 200 nM |
| Comparator Or Baseline | Cyclopenta[b]indole B-series: no measurable activity at comparable concentrations |
| Quantified Difference | Qualitative activity cliff (active vs. inactive); estimated >500-fold potency difference based on assay detection limits |
| Conditions | In vitro GLP-1 secretion assay in intestinal L-cells; Ca²⁺ influx assay in TRPA1-overexpressing cells |
Why This Matters
For drug discovery programs targeting GLP-1 secretion or TRPA1-mediated pathways, selection of the cyclohepta[b]indole scaffold over the cyclopenta[b]indole scaffold is essential to retain biological activity; substitution would result in a complete loss of the desired pharmacological effect.
- [1] Kühn, F.; et al. Synthetic small molecule GLP-1 secretagogues prepared by means of a three-component indole annulation strategy. Sci. Rep. 2016, 6, 28934. View Source
